molecular formula C6H7FN2O2 B193423 2-Ethoxy-5-fluorouracil CAS No. 56177-80-1

2-Ethoxy-5-fluorouracil

Cat. No. B193423
CAS RN: 56177-80-1
M. Wt: 158.13 g/mol
InChI Key: XREDGJFKPWBNRQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorouracil is a derivative of 5-fluorouracil, a potent agent against solid tumors . It is also known as 5-Fluoro-2-ethoxy-4(1H)pyrimidinone and 2-Ethoxy-5-fluoropyrimidin-4(1H)-one . The molecular weight of 2-Ethoxy-5-fluorouracil is 158.13 .


Molecular Structure Analysis

2-Ethoxy-5-fluorouracil contains a total of 18 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The reactivity of 5-fluorouracil, the parent compound of 2-Ethoxy-5-fluorouracil, has been investigated . The oxidation of 5-fluorouracil by superoxide radical anion (O2•−) or hydroperoxyl radical (HO2•) in water is feasible through a proton-coupled electron transfer (PCET) mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-5-fluorouracil include a density of 1.4±0.1 g/cm3, a boiling point of 182.4±50.0 °C at 760 mmHg, and a melting point of 180-184 °C .

Scientific Research Applications

  • Mechanism of Action and Clinical Strategies : 5-Fluorouracil is primarily used in cancer treatment. Increased understanding of its action has led to strategies that enhance its anticancer activity. However, drug resistance remains a significant limitation. Technologies like DNA microarray profiling may identify genes involved in resistance, offering targets for new chemotherapy strategies or as biomarkers for predicting responses to 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).

  • Clinical Pharmacology : 5-Fluorouracil, an analogue of uracil, is metabolized via similar pathways. Its mechanism of action involves multiple potential sites of antitumor activity. The drug is primarily administered intravenously due to poor absorption orally. Its rapid elimination is mainly through liver catabolism (Diasio & Harris, 1989).

  • Cardiotoxicity Modulation : 5-FU's use in treating solid tumors is associated with cardiotoxicity. The involvement of ROCK/NF-κB, Akt/eNOS, and ET-1/ERK1/2 pathways in this effect and the potential cardioprotective effect of simvastatin have been studied. These pathways contribute to disturbances in vasoconstriction/vasodilation balance and endothelial cell function, leading to cardiomyocyte stress and death (Muhammad, Sallam, & El-Abhar, 2020).

  • Biochemistry and Pharmacology : Fluorouracil's effect at the nucleotide level, particularly its conversion to inhibit DNA synthesis, is a primary action mechanism. Resistance against 5-FU is often due to aberrations in its metabolism or alterations of thymidylate synthase. Biochemical modulation of 5-FU metabolism has been clinically successful (Pinedo & Peters, 1988).

  • In Vivo Embryotoxic Effect Levels : In vitro studies combined with physiologically based pharmacokinetic (PBPK) modelling predict in vivo effects of compounds like 5-FU. This approach can support alternative testing methods for embryotoxic compounds' risk assessment (Verwei et al., 2006).

  • Ophthalmic Applications : The ability of 5-FU to reduce fibroblastic proliferation and scarring has made it useful in ocular surgeries. It is used in glaucoma filtering surgeries, dacryocystorhinostomy, pterygium surgery, and in treating ocular surface malignancies (Abraham, Selva, Casson, & Leibovitch, 2012).

Safety And Hazards

The safety and hazards of 5-fluorouracil, the parent compound of 2-Ethoxy-5-fluorouracil, have been discussed . It poses some risk to fertility and unborn or developing children and is FDA Pregnancy Category D, which means that it may harm the fetus/child but the benefits of use may outweigh the risk .

properties

IUPAC Name

2-ethoxy-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDGJFKPWBNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057776
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-fluorouracil

CAS RN

56177-80-1
Record name 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56177-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-fluorouracil
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-fluoro-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHOXY-5-FLUOROURACIL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Khan, E Benfenati, K Roy - Ecotoxicology and environmental safety, 2019 - Elsevier
In the present work, quantitative structure-activity relationship (QSAR) models have been developed for ecotoxicity of pharmaceuticals on four different aquatic species namely …
Number of citations: 94 www.sciencedirect.com
D Yeniceli Uğur, A Uğur - 2018 - earsiv.anadolu.edu.tr
… As an example, seven impurities of 5-fluorouracil were specified and the determination of two impurities (2-ethoxy-5-fluorouracil and urea) was reported in the European Pharmacopoeia…
Number of citations: 7 earsiv.anadolu.edu.tr

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